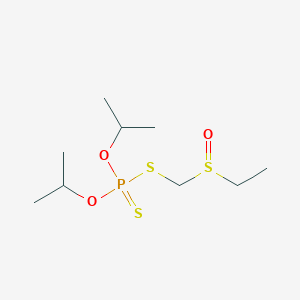
Aphidan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPSP is an organic thiophosphate.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
-
Pest Control
- Mechanism of Action : Aphidan acts as a biopesticide, targeting aphids by disrupting their feeding behavior and reproductive capabilities. This compound has been shown to effectively reduce aphid populations in various crops, including soybeans and peach trees .
- Case Study : In a controlled study conducted over two years in an organic peach orchard in France, the application of this compound significantly reduced infestations of multiple aphid species, including the green peach aphid and mealy plum aphid. The treatment involved a single spray of mineral oil, which was effective in managing the pest populations without harming beneficial insects .
-
Integration with Technology
- Remote Sensing and AI : Recent research indicates that integrating this compound with satellite-based remote sensing and artificial intelligence can enhance pest management strategies. By using Sentinel-2 satellite data, researchers have developed models to predict aphid infestations, allowing for timely applications of this compound to maximize its effectiveness .
Ecological Impact
- Biodiversity Considerations : The use of this compound is aligned with integrated pest management practices that emphasize sustainability. By reducing reliance on synthetic pesticides, this compound helps maintain ecological balance and supports the conservation of beneficial insect species .
Efficacy Studies
- A study published in Crop Protection highlighted that this compound significantly reduces plant stress caused by aphids, which is detectable through satellite imagery. This finding underscores the potential for precision agriculture in applying this compound where it is most needed .
Resistance Management
- Research has shown that the use of this compound can be part of a broader strategy to manage resistance among aphid populations. For instance, bluegreen aphids in Australia have developed resistance to several conventional insecticides; however, incorporating biopesticides like this compound can help mitigate this issue by providing an alternative mode of action against these pests .
Comparative Analysis of Pest Control Methods
| Method | Efficacy | Environmental Impact | Cost-effectiveness | Application Frequency |
|---|---|---|---|---|
| Synthetic Insecticides | High | Moderate to High | Moderate | Frequent |
| This compound | Moderate to High | Low | High | As needed |
| Cultural Practices | Variable | Low | Variable | Seasonal |
Eigenschaften
CAS-Nummer |
5827-05-4 |
|---|---|
Molekularformel |
C9H21O3PS3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
ethylsulfinylmethylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O3PS3/c1-6-16(10)7-15-13(14,11-8(2)3)12-9(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
KOTOUBGHZHWCCJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)CSP(=S)(OC(C)C)OC(C)C |
Kanonische SMILES |
CCS(=O)CSP(=S)(OC(C)C)OC(C)C |
Key on ui other cas no. |
5827-05-4 |
Piktogramme |
Acute Toxic; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















